N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The indole core is then chlorinated and methylated to introduce the 7-chloro and 2-methyl groups, respectively.
Attachment of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate ethylating agent.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C18H19ClN2O3S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-15(16-4-3-5-17(19)18(16)21-12)10-11-20-25(22,23)14-8-6-13(24-2)7-9-14/h3-9,20-21H,10-11H2,1-2H3 |
InChI Key |
YSMXYFAWZWEZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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